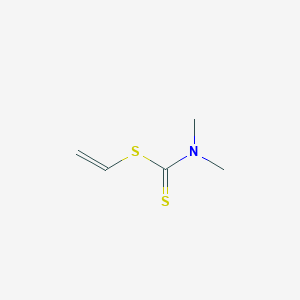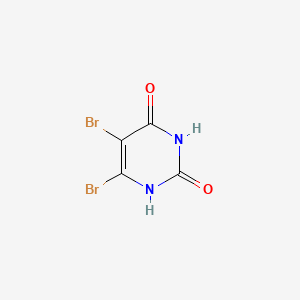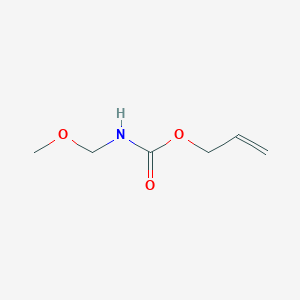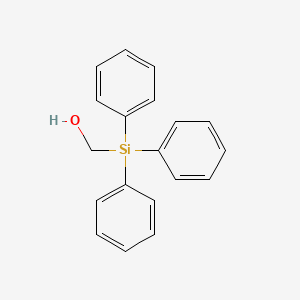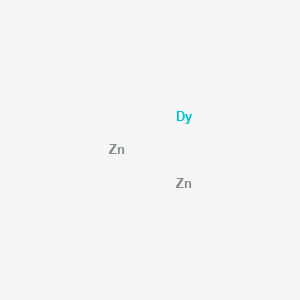
Dysprosium;ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium and zinc are two elements that, when combined, form a compound with unique properties and applications. Dysprosium is a rare-earth element with the symbol “Dy” and atomic number 66. It is known for its magnetic properties and high thermal neutron absorption cross-section . Zinc, on the other hand, is a transition metal with the symbol “Zn” and atomic number 30. It is essential for various biological functions and is widely used in industrial applications . The combination of dysprosium and zinc results in a compound that exhibits interesting chemical and physical properties, making it valuable in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions: Dysprosium-doped zinc oxide (ZnO) can be prepared through various methods, including spray pyrolysis and sol-gel techniques. In the spray pyrolysis method, dysprosium-doped ZnO thin films are deposited onto glass substrates by spraying a solution containing zinc and dysprosium precursors . The sol-gel method involves dissolving zinc and dysprosium precursors in a fuel (such as urea or citric acid) and then heating the solution to form nanoparticles .
Industrial Production Methods: Industrial production of dysprosium-doped zinc oxide typically involves large-scale spray pyrolysis or sol-gel processes. These methods allow for the controlled incorporation of dysprosium ions into the ZnO crystal lattice, resulting in materials with enhanced properties suitable for various applications .
化学反应分析
Types of Reactions: Dysprosium-doped zinc oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Dysprosium reacts with water to form dysprosium hydroxide and hydrogen gas, and it reacts vigorously with dilute acids to produce dysprosium salts and hydrogen gas . Dysprosium also reacts with non-metals at elevated temperatures to form dysprosium halides .
Common Reagents and Conditions: Common reagents used in reactions involving dysprosium-doped zinc oxide include water, dilute acids (such as hydrochloric acid), and non-metals (such as fluorine and chlorine). These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving dysprosium-doped zinc oxide include dysprosium hydroxide, dysprosium salts, and dysprosium halides. These products have various applications in scientific research and industry .
科学研究应用
Dysprosium-doped zinc oxide has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for degrading organic pollutants in wastewater under sunlight irradiation . In biology, it is used in gas sensors for detecting nitrogen dioxide (NO2) at the parts-per-billion (ppb) range . In medicine, dysprosium’s high thermal neutron absorption cross-section makes it useful in controlling nuclear reactions . Additionally, dysprosium-doped zinc oxide is used in the construction of magnetostrictive materials, which change shape under magnetic fields .
作用机制
The mechanism of action of dysprosium-doped zinc oxide involves the incorporation of dysprosium ions into the ZnO crystal lattice, which alters the material’s electronic and optical properties. This incorporation enhances the material’s photocatalytic activity and gas-sensing capabilities . The molecular targets and pathways involved in these processes include the interaction of dysprosium ions with the ZnO matrix, leading to changes in bandgap energy and surface reactivity .
相似化合物的比较
Dysprosium-doped zinc oxide can be compared with other rare-earth-doped zinc oxide compounds, such as europium-doped ZnO and terbium-doped ZnO. These compounds share similar properties, such as enhanced photocatalytic activity and gas-sensing capabilities, but differ in their specific electronic and optical characteristics . Dysprosium-doped ZnO is unique due to its high thermal neutron absorption cross-section and its ability to form stable compounds with various non-metals .
List of Similar Compounds:- Europium-doped zinc oxide
- Terbium-doped zinc oxide
- Holmium-doped zinc oxide
- Erbium-doped zinc oxide
属性
CAS 编号 |
12019-97-5 |
|---|---|
分子式 |
DyZn2 |
分子量 |
293.3 g/mol |
IUPAC 名称 |
dysprosium;zinc |
InChI |
InChI=1S/Dy.2Zn |
InChI 键 |
GQVJHALRCIOERJ-UHFFFAOYSA-N |
规范 SMILES |
[Zn].[Zn].[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)



![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
